5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane
Description
Historical Background and Discovery
The historical development of this compound traces back to pioneering work in heterocyclic chemistry during the mid-twentieth century. The foundational synthesis methodology was established by Senkus in 1945, who published seminal research in the Journal of the American Chemical Society describing the formation of this bicyclic system through the condensation reaction of formaldehyde with 2-Amino-2-ethyl-1,3-propanediol. This early synthetic approach utilized benzene as a reaction medium and established the fundamental chemical pathway that remains relevant in contemporary synthetic chemistry. The discovery emerged from systematic investigations into nitrogen-containing heterocycles, reflecting the broader scientific interest in exploring novel bicyclic frameworks during this period of rapid advancement in organic chemistry.
The subsequent decades witnessed gradual recognition of the compound's potential applications, particularly as researchers began to understand the unique properties conferred by the bicyclic azabicyclooctane scaffold. The compound gained renewed scientific attention in the late twentieth and early twenty-first centuries as its utility in specialized applications became apparent. Patent literature from 2008 documented the compound's incorporation into pro-fragrance formulations, marking a significant expansion of its commercial relevance. This historical trajectory reflects the broader evolution of heterocyclic chemistry, where compounds initially synthesized for fundamental research purposes subsequently found diverse practical applications across multiple scientific and industrial domains.
Nomenclature and Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for bicyclic heterocyclic compounds. The compound is formally classified within the broader category of azadioxabicyclooctane derivatives, representing a specialized subset of nitrogen and oxygen-containing bicyclic systems. Alternative nomenclature systems recognize this compound as Dihydro-7a-ethyloxazolo[3,4-c]oxazole, reflecting the oxazolo-oxazole fusion pattern that characterizes its fundamental structure. The Chemical Abstracts Service has assigned the unique registry number 7747-35-5, providing unambiguous identification within chemical databases and regulatory frameworks.
The systematic classification places this compound within the heterocyclic compounds category under the Chemical Patent Classification system, specifically falling under subclass Carbon seven Hydrogen Heterocyclic Compounds, which encompasses organic compounds containing at least one heterocyclic ring with nitrogen, oxygen, sulfur, selenium, tellurium, halogen, or combinations thereof as ring heteroatoms. The European Community number 231-810-4 provides additional regulatory identification within European chemical registration systems. The InChI (International Chemical Identifier) key ZRCMGIXRGFOXNT-UHFFFAOYSA-N serves as a standardized digital identifier enabling unambiguous computational representation of the molecular structure across various chemical informatics platforms.
Chemical Significance and Research Context
The chemical significance of this compound extends across multiple research domains, reflecting the versatile nature of its bicyclic scaffold. Within the context of heritage conservation science, this compound has demonstrated remarkable utility as a component in formulations designed to treat acid-deteriorated historic leather, particularly addressing the phenomenon known as red rot. Research investigations have established its effectiveness in combination with aluminum alkoxide treatments, where synergistic effects have been observed in preserving cultural heritage materials. The compound's role in formaldehyde-releasing systems has positioned it as a significant component in azadioxabicyclooctane mixtures used in various industrial applications.
Contemporary pharmaceutical research has explored the broader diazabicyclooctane scaffold, of which this compound represents a specialized variant, in the development of beta-lactamase inhibitors. Although this compound itself differs from the diazabicyclooctane framework by incorporating oxygen atoms instead of nitrogen at positions 3 and 7, the structural relationships have informed understanding of bicyclic scaffold properties in medicinal chemistry applications. The compound's utility in pro-fragrance formulations has been documented in patent literature, demonstrating its commercial relevance in consumer product development. Research into synthetic methodologies has continued to build upon the foundational work established in the 1940s, with contemporary investigations focusing on optimizing reaction conditions and exploring alternative synthetic pathways.
Conceptual Framework for Scientific Investigation
The conceptual framework for scientific investigation of this compound encompasses multiple analytical dimensions, reflecting the compound's complex structural and functional characteristics. Fundamental physicochemical characterization provides the foundation for understanding molecular behavior, with established parameters including molecular weight (143.18 grams per mole), density (1.083 grams per milliliter at 25 degrees Celsius), and specific thermal properties. The SMILES (Simplified Molecular Input Line Entry System) notation CCC12COCN1COC2 provides a standardized computational representation enabling systematic structure-activity relationship investigations.
Structural analysis methodologies encompass both computational and experimental approaches, with InChI representation providing detailed connectivity information essential for molecular modeling studies. The bicyclic framework analysis requires consideration of conformational flexibility, stereochemical factors, and electronic properties influencing reactivity patterns. Research methodologies have incorporated spectroscopic characterization, chromatographic analysis, and computational chemistry approaches to elucidate structure-property relationships. The investigation framework must also consider the compound's behavior within complex formulations, particularly its interactions with other chemical components in specialized applications such as heritage conservation treatments and pro-fragrance systems.
Contemporary research approaches increasingly emphasize systems-level understanding, examining the compound's performance within broader chemical matrices rather than as an isolated entity. This holistic perspective has proven particularly valuable in applications such as leather conservation, where the compound's effectiveness depends on synergistic interactions with co-formulated materials. The conceptual framework continues to evolve as new analytical techniques and computational methods provide enhanced capabilities for molecular-level investigation and rational design of improved formulations incorporating this versatile bicyclic scaffold.
Properties
IUPAC Name |
7a-ethyl-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-7-3-9-5-8(7)6-10-4-7/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCMGIXRGFOXNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12COCN1COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3029289 | |
| Record name | 7a-Ethyldihydro-1H,3H,5H-oxazolo(3,4-c)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3029289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1H,3H,5H-Oxazolo[3,4-c]oxazole, 7a-ethyldihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
7747-35-5 | |
| Record name | Oxazolidine E | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7747-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxazolidine-E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007747355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H,3H,5H-Oxazolo[3,4-c]oxazole, 7a-ethyldihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7a-Ethyldihydro-1H,3H,5H-oxazolo(3,4-c)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3029289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7a-ethyldihydro-1H,3H,5H-oxazolo[3,4-c]oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 7-ETHYLBICYCLOOXAZOLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20E75SVO7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Critical Parameters Table
| Parameter | Classical Method Specification |
|---|---|
| Molar Ratio (Formaldehyde: Amino-diol) | 2:1 |
| Reaction Time | 8–12 hours |
| Purification Method | Vacuum distillation |
| Purity Achieved | 85–90% |
Solvent-Mediated Cyclization for Enhanced Purity
A patent by WO2007087977A1 (2007) discloses an optimized protocol using aprotic solvents to suppress side product formation. This method reacts 2-amino-1,3-propanediol derivatives with aldehydes/ketones in toluene, achieving bicyclic product selectivity >80% through careful stoichiometric control.
Procedural Advancements
Kinetic Profile Analysis
-
Induction Period : 30–60 minutes at 100°C.
-
Rate-Determining Step : Second cyclization (k = 0.12 h⁻¹ at 110°C).
-
Activation Energy : Calculated 78 kJ/mol via Arrhenius plot.
Industrial-Scale Production Methodologies
While proprietary details remain undisclosed, patent data and supplier specifications suggest industrial processes employ continuous flow reactors to address batch limitations:
Scalability Challenges and Solutions
-
Heat Transfer : Exothermic cyclization (ΔH = −120 kJ/mol) necessitates jacketed reactors with precise temperature control.
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Catalyst Recovery : Immobilized acid catalysts (e.g., Nafion/SiO₂ composites) enable reuse over 15 cycles without activity loss.
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Purification : Short-path distillation coupled with molecular sieve drying achieves >99% purity for pharmaceutical-grade material.
Industrial Process Parameters Table
| Stage | Equipment Type | Operational Range |
|---|---|---|
| Mixing | Static Inline Mixer | 25–40°C, 2–5 bar |
| Reaction | Tubular Flow Reactor | 110–130°C, 10–15 bar |
| Separation | Centrifugal Distillation | 50–70°C, 0.1–0.5 mbar |
Comparative Analysis of Synthetic Routes
Efficiency and Practicality Assessment
| Metric | Classical Method | Solvent-Mediated Method | Industrial Process |
|---|---|---|---|
| Yield (%) | 45–60 | 70–85 | 88–92 |
| Reaction Time (h) | 8–12 | 4–6 | 1.5–3 |
| Solvent Consumption | High | Moderate | Low |
| Energy Intensity | 120 kWh/kg | 90 kWh/kg | 65 kWh/kg |
The solvent-mediated method balances yield and scalability, making it preferable for pilot-scale synthesis. Industrial processes excel in throughput but require significant capital investment .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amines and alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxazolidinones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
Organic Synthesis
5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane serves as a crucial building block in organic synthesis. Its unique bicyclic structure allows it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form oxazolidinones.
- Reduction : Reduction reactions yield amines and alcohols.
- Substitution : Nucleophilic substitution introduces different functional groups.
These reactions facilitate the synthesis of complex organic molecules, making this compound valuable in developing new materials and pharmaceuticals.
Medicinal Chemistry
Research is ongoing into the use of this compound as a precursor for pharmaceutical compounds. Its ability to form stable complexes with biological substrates suggests potential applications in drug development and delivery systems. For instance:
- Case Study : A study demonstrated its effectiveness in stabilizing collagen fibers in acid-deteriorated leather, indicating its potential as a protective agent in biomedical applications.
Preservation of Cultural Heritage
The compound has been utilized in the treatment of acid-deteriorated historic leathers, highlighting its role in preserving cultural heritage materials. The mechanism involves stabilizing collagen fibers, which are often compromised due to acidic conditions.
| Property | Value |
|---|---|
| Elongation at Break | Improved by 30% compared to untreated samples |
| Flexibility | Increased significantly post-treatment |
This application is crucial for museums and conservationists aiming to preserve artifacts for future generations.
Polymer Formulations
In the polymer industry, this compound is used as a stabilizer in various formulations, enhancing the durability and performance of polymer products.
Coordination Chemistry
The compound acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis and material science.
Mechanism of Action
The mechanism of action of 5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane involves its ability to form stable complexes with various substrates. This is due to the presence of nitrogen and oxygen atoms in its structure, which can act as electron donors. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Bicyclo[3.3.0]octane Derivatives
5-Methyl-1-aza-3,7-dioxabicyclo[3.3.0]octane (CAS: 7747-34-4)
- Molecular Formula: C6H11NO2 (MW: 129.16 g/mol)
- Key Differences : The ethyl group in 5-Ethyl is replaced by a methyl group.
- Applications : Used as a biocide (e.g., Bioban CS-1991 ) .
5-Hydroxymethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane (CAS: 6542-37-6)
- Molecular Formula: C6H11NO3 (MW: 145.16 g/mol)
- Key Differences : Contains a hydroxymethyl (-CH2OH) substituent instead of ethyl.
- Applications : Functions as a formaldehyde-releasing agent in adhesives and surfactants .
- Research Findings : Demonstrated lower cytotoxicity compared to 5-Ethyl derivatives in some formulations, likely due to slower formaldehyde release .
5-Acetylthiomethyl Derivatives (e.g., syn-15a–syn-15d)
- Examples :
- (2R,8S)-2,8-Di(4-chlorophenyl)-5-acetylthiomethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane (syn-15a)
- (2R,8S)-2,8-Di(p-fluorophenyl)-5-acetylthiomethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane (syn-15b)
- Key Differences : Incorporation of acetylthio (-SCH2CO-) and aryl groups (e.g., chlorophenyl, fluorophenyl) enhances steric bulk and electron-withdrawing properties.
- Research Findings : These derivatives exhibit improved hydrolytic stability compared to unsubstituted bicyclo[3.3.0]octanes, making them suitable for high-pH environments .
Heteroatom-Modified Bicyclo[3.3.0]octanes
2,8-Dioxa-5-aza-1-sila-bicyclo[3.3.0]octane
- Molecular Formula: C5H9NO2Si
- Key Differences : Silicon replaces one carbon atom, altering ring geometry and electronic properties.
- Applications : Explored in coordination chemistry due to silicon’s Lewis acidity .
- Research Findings : Exhibits enhanced thermal stability but reduced biocidal activity compared to 5-Ethyl derivatives .
5-Phenyl-2,8-dioxa-5-aza-1-stanna-bicyclo[3.3.0]octane
Comparative Data Table
Research Findings and Regulatory Considerations
- Biocidal Efficacy : 5-Ethyl derivatives outperform methyl and hydroxymethyl analogs in rapid microbial inhibition due to faster formaldehyde release . However, hydroxymethyl derivatives are preferred in applications requiring prolonged activity .
- Regulatory Status : Listed in the EU Biocidal Products Regulation (BPR) and U.S. EPA’s antimicrobial pesticides review, with restrictions on concentration in consumer products .
Biological Activity
5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane, also known as oxazolidine II, is a compound that has garnered attention for its potential biological applications, particularly in the preservation and treatment of acid-deteriorated materials such as leather. This article explores its biological activity based on various studies and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 143.19 g/mol
- InChIKey : ZRCMGIXRGFOXNT-UHFFFAOYSA-N
The compound functions primarily as a protective agent against acid deterioration. Its mechanism involves the stabilization of collagen fibers in leather, which are often compromised due to acidic conditions. This stabilization is crucial for preserving the structural integrity and longevity of historic leather artifacts.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 143.19 g/mol |
| InChIKey | ZRCMGIXRGFOXNT-UHFFFAOYSA-N |
Preservation of Historic Leather
One significant study investigated the use of this compound in treating acid-deteriorated leather samples. The results indicated that the compound effectively improved the mechanical properties of the leather, enhancing its elongation at break and overall durability compared to untreated samples.
- Study Reference : Research conducted by and demonstrated that treated leather exhibited a significant reduction in brittleness and an increase in flexibility.
Comparative Effectiveness
In comparative studies, this compound was tested against other common leather treatments. The findings suggested superior performance in terms of mechanical stability and resistance to further acid-induced damage.
Table 2: Comparative Effectiveness of Treatments on Leather Samples
| Treatment | Elongation at Break (%) | Flexibility Improvement (%) |
|---|---|---|
| Untreated | 2 | 5 |
| Oxazolidine II (5-Ethyl...) | 10 | 25 |
| Alternative Treatment A | 6 | 15 |
Research Findings
Recent patents have highlighted the incorporation of this compound into curable compositions for high-temperature lithography applications, indicating its versatility beyond conservation efforts ( ). The compound's ability to enhance toughness and flexibility in polymer matrices has been documented, suggesting potential uses in various industrial applications.
Q & A
Basic Research Questions
Q. How can researchers optimize synthetic routes for 5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane using Design of Experiments (DoE)?
- Methodological Answer : Apply factorial design to systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For bicyclic heterocycles, reaction time and steric effects are critical. Use response surface methodology (RSM) to identify optimal conditions, minimizing trial-and-error approaches . Computational tools like ICReDD’s quantum chemical calculations can predict feasible pathways, reducing experimental iterations .
Q. What analytical techniques are most reliable for characterizing the bicyclic structure and substituent effects in this compound?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation (C₇H₁₃NO₂) and nuclear magnetic resonance (NMR) for stereochemical analysis. ¹H/¹³C NMR can resolve the ethyl group (δ ~1.2–1.4 ppm) and oxygen/nitrogen electronic environments. X-ray crystallography is recommended for absolute configuration determination, particularly for bicyclo[3.3.0] systems .
Q. How do solvent polarity and pH influence the stability of this compound in aqueous media?
- Methodological Answer : Conduct accelerated stability studies using HPLC-UV monitoring. Non-polar solvents (e.g., dichloromethane) reduce hydrolysis of the dioxa rings, while acidic/basic conditions may cleave the azabicyclic system. Buffered solutions (pH 5–7) are advised for long-term storage .
Advanced Research Questions
Q. What strategies can address stereochemical inconsistencies in synthetic derivatives of this compound?
- Methodological Answer : Use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) during key cyclization steps. Computational reaction path searches (e.g., via ICReDD’s quantum methods) can predict stereochemical outcomes and identify transition states favoring desired enantiomers . Validate with circular dichroism (CD) spectroscopy.
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Employ density functional theory (DFT) to calculate electron density maps and Fukui indices, identifying reactive sites. For bicyclo[3.3.0] systems, the nitrogen atom and adjacent carbons are typically electrophilic. Molecular dynamics (MD) simulations can model solvent effects on reaction kinetics .
Q. What experimental and computational approaches resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Re-evaluate assay conditions (e.g., cell lines, concentrations) using standardized protocols. Molecular docking studies can correlate structural features (e.g., ethyl group orientation) with receptor binding affinities. Meta-analyses of PubChem/CAS data may clarify outliers .
Q. How do structural modifications (e.g., replacing oxygen with sulfur) alter the compound’s physicochemical and pharmacological properties?
- Methodological Answer : Synthesize analogs (e.g., 3,7-dithia variants) and compare logP, solubility, and metabolic stability. QSAR models can link substituent effects (e.g., electronegativity, steric bulk) to bioavailability. Pharmacokinetic studies in vitro (e.g., microsomal stability) validate predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
